molecular formula C22H30N4O3S B2741612 N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide CAS No. 1049525-66-7

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2741612
CAS No.: 1049525-66-7
M. Wt: 430.57
InChI Key: CDXQNYQZXFOXPH-UHFFFAOYSA-N
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Description

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylpiperazine with a suitable alkylating agent to introduce the propyl group.

    Introduction of the sulfamoyl group: The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-18-17-20(24-19(2)27)9-10-22(18)30(28,29)23-11-6-12-25-13-15-26(16-14-25)21-7-4-3-5-8-21/h3-5,7-10,17,23H,6,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXQNYQZXFOXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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